molecular formula C12H12O4 B11886687 2-Ethyl-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one CAS No. 606124-23-6

2-Ethyl-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one

Katalognummer: B11886687
CAS-Nummer: 606124-23-6
Molekulargewicht: 220.22 g/mol
InChI-Schlüssel: OCZDBBLBUHBUAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-5-hydroxy-7-methoxy-4H-chromen-4-one is a chemical compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The structure of 2-Ethyl-5-hydroxy-7-methoxy-4H-chromen-4-one includes a chromen-4-one core with ethyl, hydroxy, and methoxy substituents, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-hydroxy-7-methoxy-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the reaction of appropriate substituted phenols with ethyl acetoacetate under acidic or basic conditions, followed by cyclization to form the chromen-4-one core. The reaction conditions typically include refluxing the reactants in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of 2-Ethyl-5-hydroxy-7-methoxy-4H-chromen-4-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as acids or bases may be employed to facilitate the reaction, and purification steps like recrystallization or chromatography are used to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethyl-5-hydroxy-7-methoxy-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Ethyl-5-hydroxy-7-methoxy-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 2-Ethyl-5-hydroxy-7-methoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding to enzymes and receptors. For example, it may inhibit specific enzymes involved in inflammation or cancer progression by binding to their active sites and blocking their activity .

Vergleich Mit ähnlichen Verbindungen

2-Ethyl-5-hydroxy-7-methoxy-4H-chromen-4-one can be compared with other similar compounds such as:

    5-Hydroxy-7-methoxy-2-methyl-4H-1-benzopyran-4-one: Similar structure but with a methyl group instead of an ethyl group.

    2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone: Similar functional groups but different core structure.

    5-Hydroxy-8-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl beta-D-glucopyranosiduronic acid: Similar chromen-4-one core but with additional substituents .

The uniqueness of 2-Ethyl-5-hydroxy-7-methoxy-4H-chromen-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

606124-23-6

Molekularformel

C12H12O4

Molekulargewicht

220.22 g/mol

IUPAC-Name

2-ethyl-5-hydroxy-7-methoxychromen-4-one

InChI

InChI=1S/C12H12O4/c1-3-7-4-9(13)12-10(14)5-8(15-2)6-11(12)16-7/h4-6,14H,3H2,1-2H3

InChI-Schlüssel

OCZDBBLBUHBUAH-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC(=O)C2=C(C=C(C=C2O1)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.